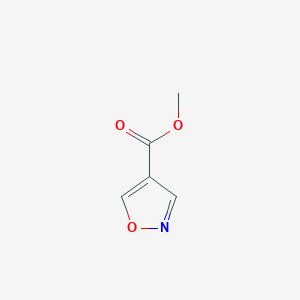

Isoxazole-4-carboxylic acid methyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c1-8-5(7)4-2-6-9-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBBXBTTYJMXYIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CON=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436830 | |

| Record name | ISOXAZOLE-4-CARBOXYLIC ACID METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15166-81-1 | |

| Record name | ISOXAZOLE-4-CARBOXYLIC ACID METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of isoxazole-4-carboxylic acid methyl ester

An In-Depth Technical Guide to the Synthesis of Isoxazole-4-Carboxylic Acid Methyl Ester

Authored by a Senior Application Scientist

Introduction: The Isoxazole Core in Modern Chemistry

The isoxazole ring system is a prominent five-membered heterocycle that serves as a cornerstone in medicinal chemistry and materials science.[1] Its unique electronic properties and ability to act as a bioisostere for other functional groups have cemented its role in a vast array of biologically active compounds, including anti-inflammatory, antibiotic, and anticancer agents.[1][2][3] Among its many derivatives, this compound and its analogues are particularly valuable as versatile synthetic intermediates. The ester functionality at the 4-position provides a synthetic handle for further elaboration, enabling the construction of complex molecular architectures.

This guide provides an in-depth exploration of the primary synthetic strategies for accessing the this compound core. We will dissect the mechanistic underpinnings of each approach, offer field-proven insights into experimental choices, and provide a detailed, validated protocol for its preparation.

Core Synthetic Strategies: A Comparative Analysis

The construction of the isoxazole-4-carboxylate scaffold can be broadly achieved through two principal and highly reliable methodologies: the cyclocondensation of β-dicarbonyl compounds and the 1,3-dipolar cycloaddition of nitrile oxides. The choice between these routes is often dictated by the availability of starting materials, desired substitution patterns, and considerations of regioselectivity.

Strategy 1: Cyclocondensation of 1,3-Dicarbonyl Equivalents with Hydroxylamine

This classical and robust method remains one of the most direct routes to the isoxazole core.[4] The fundamental transformation involves the reaction of a 1,3-dicarbonyl compound, such as a β-ketoester, with hydroxylamine. The reaction proceeds via initial formation of an oxime intermediate, followed by an intramolecular cyclization and subsequent dehydration to furnish the aromatic isoxazole ring.

A critical challenge in this approach, especially with unsymmetrical dicarbonyls, is controlling the regioselectivity of the initial condensation and cyclization, which can lead to mixtures of isomeric products.[4] To achieve the desired 4-carboxylate substitution pattern with high fidelity, a common and effective tactic is to use a masked or pre-functionalized dicarbonyl substrate.

A prime example is the use of an ethoxymethylene or dialkoxymethyl derivative of a β-ketoester. For instance, reacting methyl acetoacetate with triethyl orthoformate generates methyl 2-(ethoxymethylene)-3-oxobutanoate. This intermediate possesses chemically distinct carbonyl groups. The enol ether moiety is highly electrophilic and preferentially reacts with the nitrogen of hydroxylamine, thereby directing the cyclization to unambiguously yield the desired 5-methylthis compound. This approach is widely used in industrial processes for its high regioselectivity and efficiency.[5][6]

Caption: Regioselective synthesis via a β-ketoester derivative.

Strategy 2: [3+2] 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition is a powerful and convergent method for constructing five-membered heterocycles, including isoxazoles.[7] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with a dipolarophile, typically an alkyne or an alkene.[8][9][10]

To synthesize an this compound via this route, one would react a nitrile oxide with methyl propiolate (the methyl ester of propiolic acid). The nitrile oxide itself is often unstable and is generated in situ from a stable precursor, most commonly an aldoxime (via oxidation) or a hydroximoyl chloride (via dehydrohalogenation with a base).[9][11]

The general mechanism is outlined below:

-

Generation of Nitrile Oxide : A hydroximoyl chloride is treated with a non-nucleophilic base (e.g., triethylamine) to eliminate HCl, forming the highly reactive nitrile oxide intermediate.

-

Cycloaddition : The nitrile oxide rapidly undergoes a concerted cycloaddition reaction with the alkyne (methyl propiolate).

This method offers excellent control over substituent placement based on the choice of the nitrile oxide precursor and the alkyne. For example, reacting benzonitrile oxide (generated from benzaldoxime chloride) with methyl propiolate would yield methyl 3-phenylisoxazole-4-carboxylate.

Caption: General pathway for 1,3-dipolar cycloaddition.

Comparative Summary

| Feature | Cyclocondensation of β-Dicarbonyl Equivalents | 1,3-Dipolar Cycloaddition |

| Starting Materials | β-ketoesters, trialkyl orthoformates, hydroxylamine | Aldoximes/hydroximoyl chlorides, alkynes (methyl propiolate) |

| Key Advantage | High atom economy, often uses inexpensive bulk starting materials. | High modularity and convergence; predictable regiochemistry. |

| Key Challenge | Potential for regioisomeric mixtures if not controlled with appropriate substrates. | Requires synthesis of nitrile oxide precursors; nitrile oxides can be unstable. |

| Typical Yields | Good to excellent, particularly for regiocontrolled variants. | Good to excellent. |

| Industrial Scalability | Excellent; often the preferred route for large-scale synthesis.[5][6] | Good, but may require careful handling of reactive intermediates. |

Validated Experimental Protocol: Synthesis of Ethyl 5-Methylisoxazole-4-carboxylate

The following protocol is adapted from established industrial procedures and provides a reliable, regioselective synthesis of the isoxazole-4-carboxylate core.[5][6] While this protocol yields the ethyl ester, the resulting carboxylic acid (after hydrolysis) can be readily esterified with methanol to produce the target methyl ester. Alternatively, direct transesterification can be performed.

Part 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate

-

Materials:

-

Ethyl acetoacetate (1.0 eq)

-

Triethyl orthoformate (1.2 eq)

-

Acetic anhydride (1.5 eq)

-

-

Procedure:

-

To a reaction vessel equipped with a stirrer and a distillation apparatus, add ethyl acetoacetate, triethyl orthoformate, and acetic anhydride.

-

Heat the mixture to approximately 100-110 °C.[5] Ethanol and ethyl acetate will begin to distill off as byproducts.

-

Maintain the temperature and continue the reaction for 3-5 hours, or until the distillation of byproducts ceases, indicating the reaction is complete.

-

Allow the mixture to cool to room temperature. The resulting crude ethyl ethoxymethyleneacetoacetic ester is typically of sufficient purity to be used directly in the next step without further purification.

-

Part 2: Cyclization to Ethyl 5-Methylisoxazole-4-carboxylate

-

Materials:

-

Crude ethyl ethoxymethyleneacetoacetic ester (from Part 1)

-

Hydroxylamine sulfate or hydrochloride (1.1 eq)

-

Sodium acetate or other suitable base (2.2 eq)

-

Ethanol or an aqueous solvent system

-

-

Procedure:

-

In a separate vessel, prepare a solution or suspension of hydroxylamine and sodium acetate in the chosen solvent (e.g., 50% aqueous ethanol).

-

Cool this solution to between -5 °C and 0 °C in an ice-salt bath.[6]

-

Slowly add the crude ethyl ethoxymethyleneacetoacetic ester from Part 1 to the cooled hydroxylamine solution with vigorous stirring, ensuring the temperature is maintained below 5 °C.

-

After the addition is complete, allow the reaction to stir at low temperature for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours or until TLC/LCMS analysis indicates complete consumption of the starting material.

-

The product may precipitate from the solution. If so, it can be collected by filtration. Otherwise, the reaction mixture can be concentrated under reduced pressure and the product extracted with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

-

Purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes) or by column chromatography on silica gel.

-

Part 3: Hydrolysis and Methyl Esterification (Optional)

-

Procedure (Hydrolysis):

-

Procedure (Esterification):

-

The isolated 5-methylisoxazole-4-carboxylic acid is then dissolved in methanol.

-

A catalytic amount of strong acid (e.g., H₂SO₄) is added, and the mixture is heated to reflux for several hours until the reaction is complete.

-

Workup involves neutralizing the acid, removing the methanol, and extracting the methyl ester product.

-

Conclusion and Future Outlook

The synthesis of this compound is a well-established process crucial for the advancement of drug discovery and organic synthesis. The classical cyclocondensation of β-ketoester derivatives stands out as a particularly robust and scalable method, offering excellent regiochemical control.[5][6] Concurrently, the 1,3-dipolar cycloaddition provides a flexible and convergent alternative that is invaluable for creating diverse libraries of analogues.[13][14] As the demand for novel, complex molecules continues to grow, these fundamental strategies will undoubtedly be further refined and adapted, solidifying the role of the isoxazole-4-carboxylate core as a privileged scaffold in modern chemistry.

References

- Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition.MDPI.

- Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes.National Institutes of Health (NIH).

- Isoxazole synthesis.Organic Chemistry Portal.

- Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions.ACS Publications.

- Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition.Thieme.

- Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides.Beilstein Journal of Organic Chemistry.

- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.RSC Publishing.

- Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions.National Institutes of Health (NIH).

- A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction.MDPI.

- 1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole.ChemTube3D.

- Synthesis of 3-phenethyl-5-methyl-isoxazole-4-carboxylic acid.PrepChem.com.

- Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones.National Institutes of Health (NIH).

- tert-Butyl Nitrite-Induced Radical Nitrile Oxidation Cycloaddition: Synthesis of Isoxazole/Isoxazoline-Fused Benzo 6/7/8-membered Oxacyclic Ketones.MDPI.

- Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization.PubMed.

- Synthesis and Characterization of Isomeric Methylphenylisoxazole-4-carboxylic Acids.ACS Publications.

- An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates.National Institutes of Health (NIH).

- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.Google Patents.

- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.Google Patents.

- Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives.ResearchGate.

- General synthesis of 4-isoxazolecarboxylic acids.ACS Publications.

- A review of isoxazole biological activity and present synthetic techniques.Inovare Academic Sciences.

- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.MDPI.

Sources

- 1. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]

- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 3. mdpi.com [mdpi.com]

- 4. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 6. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 7. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 8. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemtube3d.com [chemtube3d.com]

- 11. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition | MDPI [mdpi.com]

- 12. prepchem.com [prepchem.com]

- 13. Isoxazole synthesis [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Chemical Properties and Reactivity of Isoxazole-4-Carboxylic Acid Methyl Ester

Introduction: The Isoxazole Scaffold in Modern Chemistry

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in contemporary medicinal chemistry and materials science.[1] Its unique electronic properties, stemming from the juxtaposition of the electronegative oxygen and the pyridine-like nitrogen, confer a versatile reactivity profile. The isoxazole moiety is a key pharmacophore in numerous FDA-approved drugs, where it contributes to enhanced efficacy, improved pharmacokinetic profiles, and reduced toxicity.[1]

This guide focuses on a pivotal derivative, isoxazole-4-carboxylic acid methyl ester (CAS 15166-81-1) . This compound is not merely a stable heterocyclic entity but a bifunctional building block. It possesses two distinct reactive centers: the isoxazole ring, susceptible to cleavage and rearrangement, and the methyl ester, a gateway to a vast array of functional group interconversions. Understanding the nuanced chemical properties of this molecule is paramount for researchers aiming to leverage its potential in the synthesis of novel therapeutic agents and functional materials.

Synthesis and Purification

The construction of the isoxazole-4-carboxylate core is typically achieved through well-established cyclization strategies. A prevalent and industrially relevant method involves the condensation of a β-ketoester equivalent with hydroxylamine. For instance, a common route to the closely related ethyl ester involves reacting ethylacetoacetate with triethylorthoformate to generate an ethoxymethyleneacetoacetic ester intermediate. This intermediate then undergoes cyclization with hydroxylamine or its salts (e.g., hydroxylamine sulfate) in the presence of a mild base to yield the isoxazole ring.[2] The corresponding methyl ester can be synthesized by utilizing methyl acetoacetate as the starting material.

An alternative powerful strategy is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. This method offers a high degree of control over regioselectivity and is tolerant of a wide range of functional groups.

General Workflow for Synthesis and Derivatization

Caption: General synthetic and reaction workflow for this compound.

Purification of the final product is typically achieved through standard laboratory techniques. Recrystallization from a suitable solvent system, such as ethanol/water or toluene, is often effective for obtaining high-purity crystalline material.[2] For non-crystalline products or to remove persistent impurities, silica gel column chromatography is the method of choice. The purity can be readily assessed by High-Performance Liquid Chromatography (HPLC).[3]

Physicochemical and Spectroscopic Properties

This compound is typically a white to pale brown solid at room temperature. Its key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 15166-81-1 | N/A |

| Molecular Formula | C₅H₅NO₃ | |

| Molecular Weight | 127.10 g/mol | |

| Appearance | White to Pale Brown Solid | [2] |

| Melting Point | 144-148 °C (for the corresponding carboxylic acid) | [2] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to be simple and diagnostic. Based on the spectrum of the analogous isoxazole-4-carboxylic acid ethyl ester, the two protons on the isoxazole ring should appear as distinct singlets in the aromatic region (typically δ 8.0-9.5 ppm).[5] The key feature for the methyl ester would be a sharp singlet integrating to three protons, anticipated around δ 3.8-4.0 ppm.

-

¹³C NMR: The carbon spectrum will show five distinct signals: two for the C-H carbons of the isoxazole ring, one for the quaternary carbon at the 4-position, one for the carbonyl carbon of the ester (δ 160-170 ppm), and one for the methyl carbon of the ester (δ ~52 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups. Key absorbances are expected for the C=O stretch of the ester at ~1720-1740 cm⁻¹, C=N and C=C stretching vibrations of the isoxazole ring in the 1500-1650 cm⁻¹ region, and C-O stretching of the ester group between 1100-1300 cm⁻¹.[6][7] This contrasts with the corresponding carboxylic acid, which would show a very broad O-H stretch from 2500-3300 cm⁻¹.[4]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a clear molecular ion (M⁺) peak at m/z = 127. Fragmentation would likely involve the loss of the methoxy group (-OCH₃, m/z 31) or the entire methoxycarbonyl group (-COOCH₃, m/z 59).[8]

Chemical Reactivity and Key Reactions

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its two functional moieties.

Reactions at the Ester Functional Group

The methyl ester at the C4 position behaves as a typical carboxylate ester, providing a handle for hydrolysis, amidation, and transesterification.

The conversion of the ester to the corresponding carboxylic acid is a fundamental and often necessary first step for further derivatization, such as amide bond formation. This transformation is efficiently carried out under acidic or basic conditions.

-

Causality Behind Experimental Choice: Acid-catalyzed hydrolysis, often using aqueous sulfuric acid, is highly effective.[2] The reaction proceeds by protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. Using a strong mineral acid ensures a high concentration of the protonated, activated intermediate, driving the reaction to completion. Continuous removal of the methanol byproduct by distillation can further increase the reaction rate and yield.[2]

Caption: Experimental workflow for ester hydrolysis.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a distillation head, add this compound (1.0 eq).

-

Acid Addition: Add an aqueous solution of a strong acid, such as 60% sulfuric acid (w/w). [2]The volume should be sufficient to ensure effective stirring.

-

Heating: Heat the mixture to approximately 80-90°C. The methanol generated during the hydrolysis will begin to distill off.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible.

-

Workup: Once complete, cool the reaction mixture to room temperature. The carboxylic acid product will often precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake with cold water to remove any residual acid and dry under vacuum. The product can be further purified by recrystallization if necessary. [2]

Protocol 2: Two-Step Amidation via Acid Chloride

-

Acid Chloride Formation:

-

Setup: In a fume hood, suspend the isoxazole-4-carboxylic acid (1.0 eq) in an inert solvent like toluene. Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Reagent Addition: Add thionyl chloride (SOCl₂, ~1.5 eq) dropwise at room temperature. [2]The mixture may need to be gently heated (e.g., to 50-60°C) to drive the reaction to completion.

-

Isolation: After the reaction is complete (as indicated by the cessation of gas evolution), remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride, which is often used immediately in the next step.

-

-

Amine Coupling:

-

Setup: Dissolve the crude acid chloride in an anhydrous, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) and cool the solution in an ice bath (0°C).

-

Amine Addition: In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in the same solvent. Add this solution dropwise to the cooled acid chloride solution.

-

Reaction: Allow the reaction to stir while warming to room temperature. Monitor the reaction by TLC.

-

Workup: Upon completion, wash the reaction mixture sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography or recrystallization.

-

References

- Supporting Inform

- 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240. PubChem - NIH.

- 5-Methyl-3-phenylisoxazole-4-carboxylic acid(1136-45-4) MS spectrum. ChemicalBook.

- FT-IR, Laser-Raman spectra and computational analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid. PubMed.

- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. NIH.

- 3-Methyl-4-isoxazolecarboxylic acid(17153-20-7) 1H NMR. ChemicalBook.

- 42831-50-5|5-Methylisoxazole-4-carboxylic acid|BLD Pharm. BLD Pharm.

- 5-Methylisoxazole-4-carboxylic acid. SIELC Technologies.

- 5-Methylisoxazole-4-carboxylic acid 97 42831-50-5. Sigma-Aldrich.

- 17153-20-7|3-Methylisoxazole-4-carboxylic acid|BLD Pharm. BLD Pharm.

- 5-Methyl-4-isoxazolecarboxylic acid | 42831-50-5. ChemicalBook.

- isoxazole-4-carboxylic acid ethyl ester(80370-40-7) 1 h nmr. ChemicalBook.

- (PDF) 5-Methylisoxazole-4-carboxylic acid.

- An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxyl

- 5-Methylisoxazole-4-carboxylic Acid | 42831-50-5. Tokyo Chemical Industry (India) Pvt. Ltd.

Sources

- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Methyl-4-isoxazolecarboxylic acid | 42831-50-5 [chemicalbook.com]

- 3. 5-Methylisoxazole-4-carboxylic acid | SIELC Technologies [sielc.com]

- 4. 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ISOXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER(80370-40-7) 1H NMR spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. FT-IR, Laser-Raman spectra and computational analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-Methyl-3-phenylisoxazole-4-carboxylic acid(1136-45-4) MS spectrum [chemicalbook.com]

An In-depth Technical Guide to Isoxazole-4-carboxylic Acid Methyl Ester: Synthesis, Identification, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of isoxazole-4-carboxylic acid methyl ester, a key heterocyclic building block in medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core aspects of its synthesis, analytical identification, and its burgeoning role in the creation of novel therapeutics. We will explore the causality behind synthetic choices, detail self-validating analytical protocols, and ground our discussion in authoritative scientific literature.

Core Identification and Physicochemical Properties

At the heart of any chemical investigation is the unambiguous identification of the compound . This compound is registered under the CAS number 15166-81-1 . Its fundamental properties are summarized in the table below.

| Identifier | Value | Source |

| CAS Number | 15166-81-1 | [1] |

| Molecular Formula | C₅H₅NO₃ | [1] |

| Molecular Weight | 127.10 g/mol | [1] |

| IUPAC Name | methyl 1,2-oxazole-4-carboxylate | [1] |

| Synonyms | Methyl isoxazole-4-carboxylate | [1] |

| Physical Form | White Solid | [2] |

Strategic Synthesis of the Isoxazole Core

The isoxazole ring is a privileged scaffold in medicinal chemistry, and its synthesis has been the subject of extensive research. The formation of the this compound can be approached through several strategic pathways, primarily revolving around the construction of the heterocyclic ring. A prevalent and robust method involves the cycloaddition of a nitrile oxide with an appropriate alkyne or enamine, or the condensation of a β-dicarbonyl compound with hydroxylamine.

Representative Synthesis Protocol: Cyclocondensation Approach

A logical and frequently employed route to substituted isoxazoles involves the reaction of a β-ketoester derivative with hydroxylamine. This method is advantageous due to the ready availability of the starting materials and the generally high yields. Below is a detailed, step-by-step methodology adapted from established procedures for analogous isoxazole preparations.

Step 1: Formation of the Enol Ether Intermediate

-

To a stirred solution of methyl acetoacetate (1.0 eq) in anhydrous toluene, add triethyl orthoformate (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove the ethanol formed during the reaction.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude methyl 3-methoxybut-2-enoate. This intermediate is often used in the next step without further purification.

Step 2: Cyclization with Hydroxylamine

-

Dissolve the crude methyl 3-methoxybut-2-enoate in ethanol.

-

In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq) in water.

-

Add the hydroxylamine solution to the enol ether solution and stir the mixture at room temperature.

-

The reaction progress can be monitored by TLC.

-

Once the reaction is complete, remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Caption: Synthetic pathway to this compound.

Unambiguous Analytical Identification

The structural elucidation of the synthesized this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be simple and highly informative. The key resonances would include:

-

A singlet for the methyl ester protons (-OCH₃) typically appearing around 3.8-4.0 ppm.

-

A singlet for the proton at the 5-position of the isoxazole ring, likely in the region of 8.0-8.5 ppm.

-

A singlet for the proton at the 3-position of the isoxazole ring, expected to be further downfield, around 8.5-9.0 ppm.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will corroborate the structure by showing the expected number of carbon signals.

-

The methyl ester carbonyl carbon will appear significantly downfield, around 160-165 ppm.

-

The carbons of the isoxazole ring will resonate in the aromatic region, typically between 100 and 160 ppm.

-

The methyl ester carbon (-OCH₃) will be found in the upfield region, around 50-55 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key vibrational bands would be:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (ester carbonyl) | ~1720-1740 (strong) |

| C-O (ester) | ~1200-1300 (strong) |

| C=N (isoxazole ring) | ~1600-1650 |

| C-H (aromatic) | ~3000-3100 |

| C-H (aliphatic) | ~2850-2960 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 127, corresponding to the molecular weight of the compound.

Caption: Analytical workflow for structural confirmation.

Role in Drug Discovery and Development

The isoxazole moiety is a cornerstone in modern medicinal chemistry, appearing in a number of FDA-approved drugs.[3] These compounds exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[3] this compound serves as a versatile building block for the synthesis of more complex and biologically active molecules.[3]

The ester functionality provides a convenient handle for further chemical modifications, such as amide bond formation, reduction to the corresponding alcohol, or hydrolysis to the carboxylic acid. This allows for the systematic exploration of the structure-activity relationship (SAR) of a lead compound. The isoxazole ring itself can participate in hydrogen bonding and other non-covalent interactions with biological targets, contributing to the overall binding affinity and selectivity of a drug candidate.

For instance, derivatives of isoxazole-carboxylic acids have been investigated as potential antitubercular agents.[4][5] The isoxazole scaffold is also present in drugs like Leflunomide, an immunomodulatory agent.[6]

Safety, Handling, and Storage

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical advice.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its straightforward synthesis and the array of analytical techniques available for its characterization make it an accessible tool for medicinal chemists. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective utilization in the quest for new and improved medicines.

References

- Bąchor, U., Lizak, A., Bąchor, R., & Mączyński, M. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5643. [Link]

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Kumar, A., et al. (2022). Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents. Molecular Diversity, 27(5), 2037-2052. [Link]

- Yadav, P., et al. (2022). Exploration of Isoxazole-Carboxylic Acid Methyl Ester Based 2-Substituted Quinoline Derivatives as Promising Antitubercular Agents. Chemistry & Biodiversity, 19(7), e202200324. [Link]

- Wang, D. C., Xu, W., & Wu, W. Y. (2009). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3140. [Link]

Sources

- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 5-Methyl-4-isoxazolecarboxylic acid(42831-50-5) IR Spectrum [chemicalbook.com]

- 5. 5-Methyl-3-phenylisoxazole-4-carboxylic acid(1136-45-4) 1H NMR spectrum [chemicalbook.com]

- 6. ISOXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER(80370-40-7) 1H NMR [m.chemicalbook.com]

A-Z of Synthesis: A Technical Guide to Isoxazole-4-Carboxylic Acid Methyl Ester Derivatives

Introduction: The Versatility of the Isoxazole Scaffold

The isoxazole ring system is a privileged scaffold in medicinal chemistry and drug development. Its unique electronic properties and ability to act as a bioisostere for various functional groups have led to its incorporation into a wide array of therapeutic agents, including anti-inflammatory, antibiotic, and antipsychotic drugs.[1] Specifically, isoxazole-4-carboxylic acid esters are crucial building blocks, serving as versatile intermediates for creating more complex, polyfunctionalized molecules.[2] This guide provides an in-depth exploration of the primary synthetic strategies for preparing isoxazole-4-carboxylic acid methyl ester derivatives, focusing on the underlying chemical principles, detailed experimental protocols, and practical insights for researchers in the field.

Core Synthetic Strategies

The construction of the isoxazole-4-carboxylate core can be broadly approached through two highly effective and widely adopted strategies: (1) 1,3-Dipolar Cycloaddition and (2) Cyclocondensation Reactions . The choice between these methods often depends on the availability of starting materials and the desired substitution pattern on the final isoxazole ring.

The [3+2] Cycloaddition Approach: Nitrile Oxides and Alkynes

The 1,3-dipolar cycloaddition is a powerful and convergent method for assembling the isoxazole ring.[3] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne, specifically a propiolate ester (the dipolarophile), to directly form the aromatic isoxazole ring.[3][4]

Mechanism and Rationale:

Nitrile oxides are highly reactive intermediates that are typically generated in situ to prevent self-dimerization into furoxans.[5] A common and reliable method for their generation is the dehydration of a primary nitroalkane or the dehydrohalogenation of a hydroximoyl halide. The subsequent cycloaddition is a concerted, pericyclic reaction where the frontier molecular orbitals (FMOs) of the nitrile oxide and the alkyne overlap to form two new sigma bonds simultaneously.[6] The use of methyl propiolate as the dipolarophile directly installs the required methyl carboxylate group at the 4-position of the resulting isoxazole.

The regioselectivity of the addition is a key consideration. According to FMO theory, the reaction can be controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[6] For the reaction between a typical nitrile oxide and methyl propiolate, the dominant interaction is often between the HOMO of the alkyne and the LUMO of the nitrile oxide, leading to the preferential formation of the 3,4,5-trisubstituted isoxazole.

Below is a diagram illustrating the general workflow for this synthetic approach.

Caption: Workflow for 1,3-Dipolar Cycloaddition Synthesis.

Cyclocondensation of β-Dicarbonyl Equivalents with Hydroxylamine

The cyclocondensation reaction is a classical and highly effective method for isoxazole synthesis.[7] This approach involves the reaction of a 1,3-dicarbonyl compound, or a synthetic equivalent, with hydroxylamine (NH₂OH).[1][7] For the specific synthesis of isoxazole-4-carboxylates, a key starting material is an activated derivative of a β-ketoester, such as an ethoxymethyleneacetoacetic ester.[8][9]

Mechanism and Rationale:

The reaction proceeds through a series of condensation and cyclization steps. First, the more nucleophilic amino group of hydroxylamine attacks one of the electrophilic carbonyl carbons of the 1,3-dicarbonyl system. This is typically followed by the elimination of a leaving group (like an ethoxy group) and subsequent intramolecular cyclization, where the hydroxyl group attacks the remaining carbonyl. A final dehydration step then yields the aromatic isoxazole ring.

A significant advantage of this method is the high level of regiochemical control that can be achieved, particularly when using β-enamino diketones or similar masked dicarbonyls.[1][10][11] Varying the reaction conditions, such as solvent and the presence of acids or bases, can direct the cyclization to selectively produce the desired regioisomer.[1][10] This strategy is particularly valuable for large-scale industrial preparations due to the use of readily available and inexpensive starting materials.[8][9]

The following diagram outlines the key steps in this condensation pathway.

Sources

- 1. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]

- 6. scielo.br [scielo.br]

- 7. m.youtube.com [m.youtube.com]

- 8. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 9. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Spectroscopic Characterization of Isoxazole-4-Carboxylic Acid Methyl Ester

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the isoxazole scaffold stands as a cornerstone of heterocyclic chemistry.[1][2][3] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][4] The precise and unambiguous characterization of these molecules is paramount to understanding their structure-activity relationships and advancing their therapeutic potential. This guide provides a comprehensive analysis of the spectroscopic data for a key derivative, isoxazole-4-carboxylic acid methyl ester, tailored for researchers, scientists, and drug development professionals. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering not just data, but the rationale behind the experimental choices and interpretation.

Section 1: Molecular Identity and Structural Elucidation

This compound (C₅H₅NO₃) is a small heterocyclic compound with a molecular weight of 127.10 g/mol .[5] The structural integrity of this molecule is foundational to its chemical behavior and biological interactions.

Below is a diagram illustrating the molecular structure and numbering convention for this compound.

Caption: Molecular structure of this compound.

Section 2: Spectroscopic Data and Interpretation

A multi-technique spectroscopic approach is essential for the unequivocal identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the isoxazole ring and the methyl ester group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.9 - 9.1 | Singlet | 1H | H-3 (Isoxazole ring) |

| ~8.6 - 8.8 | Singlet | 1H | H-5 (Isoxazole ring) |

| ~3.9 | Singlet | 3H | -OCH₃ (Methyl ester) |

Expert Insight: The downfield chemical shifts of the isoxazole ring protons are due to the deshielding effect of the electronegative oxygen and nitrogen atoms within the aromatic ring system. The singlet nature of all peaks indicates no adjacent proton coupling.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~162 | C=O (Ester carbonyl) |

| ~158 | C-3 (Isoxazole ring) |

| ~145 | C-5 (Isoxazole ring) |

| ~115 | C-4 (Isoxazole ring) |

| ~52 | -OCH₃ (Methyl ester) |

Expert Insight: The chemical shifts are consistent with a substituted isoxazole ring and a methyl ester. The quaternary carbon (C-4) will typically show a lower intensity signal in a standard ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (aliphatic, -CH₃) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1600, ~1450 | Medium-Strong | C=C and C=N stretching (isoxazole ring) |

| ~1250 | Strong | C-O stretch (ester) |

Expert Insight: The strong absorption at ~1730 cm⁻¹ is a clear indicator of the ester carbonyl group. The combination of aromatic and aliphatic C-H stretches, along with the characteristic ring vibrations, confirms the overall structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 127 | [M]⁺, Molecular ion |

| 96 | [M - OCH₃]⁺ |

| 68 | [M - COOCH₃]⁺ |

Expert Insight: The molecular ion peak at m/z 127 confirms the molecular weight of this compound. The fragmentation pattern, showing the loss of the methoxy and the entire methyl carboxylate group, is characteristic of such esters and provides further structural confirmation.

Section 3: Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following protocols are recommended.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: -2 to 12 ppm.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: 0 to 200 ppm.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).

IR Data Acquisition

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Data Processing: Perform a background scan prior to the sample scan. The resulting spectrum should be presented in terms of transmittance or absorbance.

MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a liquid chromatograph.

-

Instrumentation: Employ a mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

-

Parameters (for EI):

-

Ionization energy: 70 eV.

-

Mass range: m/z 40-200.

-

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to deduce the fragmentation pathway.

Section 4: Visualizing Experimental Workflow

The following diagram outlines the general workflow for the comprehensive spectroscopic characterization of a novel isoxazole derivative.

Caption: General workflow for the synthesis and spectroscopic characterization of isoxazole derivatives.

Section 5: Conclusion and Future Perspectives

The spectroscopic data and protocols presented in this guide provide a robust framework for the characterization of this compound. Adherence to these methodologies will ensure data integrity and facilitate the comparison of results across different laboratories. As the field of medicinal chemistry continues to explore the vast chemical space of isoxazole derivatives, the application of these fundamental spectroscopic techniques will remain indispensable for driving innovation and discovery.

References

- Silvestri, R., Agrofoglio, M. A., & Nencioni, L. (2017). Isoxazoles: A versatile class of heterocycles in medicinal chemistry. Molecules, 22(1), 102. [Link]

- Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. (n.d.).

- Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. (2024). Heliyon, 10(21), e31631. [Link]

- Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022). ACS Omega, 7(34), 30289-30303. [Link]

- Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). European Journal of Clinical and Experimental Medicine, 22(2), 376-387. [Link]

- Bąchor, U., Lizak, A., Bąchor, R., & Mączyński, M. (2020). 5-amino-3-methyl-isoxazole-4-carboxylic acid as a novel unnatural amino acid in the solid phase synthesis of α/β-mixed peptides. Polish Journal of Chemistry, 94(12), 2285-2291. [Link]

- This compound | C5H5NO3 | CID 10219436. (n.d.). PubChem. [Link]

- US Patent for Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (n.d.).

Sources

An In-depth Technical Guide to the Crystal Structure of Isoxazole-4-Carboxylic Acid Methyl Ester: A Predictive and Methodological Approach

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The isoxazole moiety is a cornerstone in modern medicinal chemistry, valued for its versatile biological activities and synthetic accessibility. Understanding the three-dimensional structure of isoxazole-containing compounds is paramount for rational drug design and the development of novel therapeutics. This guide provides a comprehensive technical overview of the crystal structure of isoxazole-4-carboxylic acid methyl ester. In the absence of a publicly available crystal structure for this specific compound, this document pioneers a predictive and methodological approach. It leverages a detailed analysis of the crystallographically determined structure of the closely related 5-methylisoxazole-4-carboxylic acid to forecast the structural characteristics of the title ester. Furthermore, this guide presents a complete, field-proven workflow for the determination of small molecule crystal structures, from synthesis and crystallization to single-crystal X-ray diffraction (SC-XRD) analysis and data refinement. This document is intended to serve as both a predictive structural resource and a practical guide for researchers engaged in the structural elucidation of novel isoxazole derivatives.

The Isoxazole Scaffold: A Privileged Motif in Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a prominent feature in a multitude of biologically active compounds.[1] Its prevalence in medicinal chemistry stems from its metabolic stability, its ability to engage in a variety of intermolecular interactions, and its role as a versatile synthetic intermediate.[1] Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The precise three-dimensional arrangement of atoms and the interplay of non-covalent interactions in the solid state, as revealed by X-ray crystallography, are critical determinants of a drug candidate's physicochemical properties, such as solubility, stability, and bioavailability. Therefore, a thorough understanding of the crystal structure of isoxazole-containing molecules is indispensable for the development of effective and safe pharmaceuticals.

A Predictive Analysis of the Crystal Structure of this compound

As the crystal structure of this compound has not been publicly reported, we can infer its likely structural features through a comparative analysis with the known crystal structure of 5-methylisoxazole-4-carboxylic acid. The crystallographic data for this parent acid is available from the Cambridge Structural Database (CSD) under the deposition number 758336.[2]

Expected Molecular Geometry

The isoxazole ring is an aromatic heterocycle and is therefore expected to be planar. The carboxylic acid methyl ester group at the 4-position will likely exhibit a degree of torsional flexibility relative to the isoxazole ring. In the crystal structure of 5-methylisoxazole-4-carboxylic acid, the carboxylic acid group is nearly coplanar with the isoxazole ring, stabilized by an intramolecular C—H···O interaction.[3] It is plausible that the methyl ester derivative will adopt a similar conformation to maximize crystal packing efficiency. The key difference will be the substitution of the acidic proton with a methyl group, which will fundamentally alter the intermolecular interactions.

Predicted Intermolecular Interactions and Crystal Packing

In the crystal structure of 5-methylisoxazole-4-carboxylic acid, the molecules are linked by strong O—H···N hydrogen bonds between the carboxylic acid group and the nitrogen atom of the isoxazole ring of an adjacent molecule, forming linear chains.[3] Weaker C—H···O interactions further stabilize the crystal packing.[3]

For this compound, the primary hydrogen bond donor (the carboxylic acid proton) is absent. Consequently, the dominant intermolecular interactions are expected to be weaker C—H···O and C—H···N hydrogen bonds, as well as potential π-π stacking interactions between the isoxazole rings of neighboring molecules. The crystal packing is likely to be governed by the optimization of these weaker interactions, potentially leading to a herringbone or a layered structure. The methyl group of the ester could also participate in weak C-H···O interactions with the oxygen atoms of the isoxazole ring or the carbonyl group of an adjacent molecule.

The following diagram illustrates the predicted key intermolecular interactions for this compound.

Sources

Stability and storage conditions for isoxazole-4-carboxylic acid methyl ester

An In-Depth Technical Guide to the Stability and Storage of Isoxazole-4-Carboxylic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic compound, frequently utilized as a building block in the synthesis of pharmacologically active molecules. The inherent reactivity of the isoxazole ring, coupled with the lability of the methyl ester functionality, presents a unique set of stability challenges. A comprehensive understanding of its degradation pathways and optimal storage conditions is paramount to ensure its integrity, purity, and performance in research and development. This guide provides a detailed examination of the factors influencing the stability of this compound, offering field-proven insights and protocols to maintain its quality. We will delve into the chemical causality behind its degradation, establish self-validating handling procedures, and provide a framework for customized stability assessments.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability and designing appropriate handling protocols.

| Property | Value | Source |

| Molecular Formula | C₅H₅NO₃ | [1] |

| Molecular Weight | 127.10 g/mol | [1] |

| Appearance | White Solid | [2] |

| Purity | Typically ≥96% | [2] |

Note: Specific properties such as melting point, boiling point, and solubility may vary between suppliers and batches. It is crucial to consult the certificate of analysis for specific values.

Core Stability Profile and Degradation Mechanisms

The stability of this compound is primarily dictated by the chemical reactivity of its two key functional groups: the isoxazole ring and the methyl ester. Degradation can be triggered by several factors, including pH, temperature, and light.

The Dual Nature of the Isoxazole Ring

The isoxazole ring is generally considered a stable aromatic system.[3] However, its stability is a delicate balance, and the N-O bond is susceptible to cleavage under certain conditions.[4]

-

pH-Dependent Lability : The isoxazole ring's stability is significantly influenced by pH. While stable in acidic to neutral conditions, it becomes increasingly labile under basic conditions, which can catalyze ring opening.[3][5] Studies on the related drug Leflunomide, which contains an isoxazole ring, have shown that the ring-opening is accelerated at higher pH and temperatures.[3][5]

-

Photochemical Instability : The isoxazole ring can undergo photochemical rearrangement when exposed to UV light.[4] This process, known as photoisomerization, can lead to the formation of an oxazole ring through a transient azirine intermediate.[3] This highlights the importance of protecting the compound from light.

Hydrolysis of the Methyl Ester

The methyl ester group is susceptible to hydrolysis, a reaction that cleaves the ester bond to form the corresponding carboxylic acid and methanol. This reaction can be catalyzed by both acids and bases.[6][7]

-

Acid-Catalyzed Hydrolysis : In the presence of a strong acid and water, the ester can be hydrolyzed to isoxazole-4-carboxylic acid. This reaction is typically reversible.[7]

-

Base-Catalyzed Hydrolysis (Saponification) : This is often a more rapid and irreversible process, leading to the formation of the carboxylate salt.[8] Given the susceptibility of the isoxazole ring to basic conditions, exposure to strong bases should be strictly avoided as it can lead to the degradation of both functional groups.

Thermal Decomposition

Visualizing Degradation Pathways

The following diagram illustrates the primary degradation pathways for this compound.

Caption: Primary degradation pathways for this compound.

Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of this compound, the following storage and handling protocols are recommended, based on best practices for similar isoxazole derivatives.[5][11][12][13][14]

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C. For long-term storage, consider -20°C. | Minimizes thermal degradation and slows down potential hydrolytic and ring-opening reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents exposure to atmospheric moisture, which can lead to hydrolysis. |

| Light | Protect from light. Store in an amber vial or a light-blocking container. | Prevents photochemical degradation and rearrangement of the isoxazole ring. |

| Container | Use a tightly sealed container. | Prevents ingress of moisture and atmospheric contaminants. |

Handling Precautions

-

Work Environment : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[11][12]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11][12]

-

Hygienic Practices : Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area.[11][12]

-

Dispensing : When dispensing, minimize exposure to the atmosphere to prevent moisture absorption.

-

Disposal : Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[11][15]

Experimental Workflow for Stability Assessment

A robust stability testing protocol is crucial for determining the shelf-life and identifying potential degradation products of this compound under specific conditions. The following workflow provides a general framework for such an assessment.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of the compound to identify likely degradation products and develop a stability-indicating analytical method.

Protocol for Forced Degradation:

-

Prepare Stock Solution : Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.

-

Acidic Hydrolysis : Treat the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

Basic Hydrolysis : Treat the stock solution with 0.1 M NaOH at room temperature for a shorter period (e.g., 30 minutes, 1, 2 hours) due to higher reactivity.

-

Oxidative Degradation : Treat the stock solution with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation : Expose the solid compound to dry heat (e.g., 80°C).

-

Photodegradation : Expose the stock solution to UV light (e.g., 254 nm).

-

Neutralization and Dilution : After the specified time, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for analysis.

-

Analysis : Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the parent compound from its degradation products.[6]

Example HPLC Method Parameters (to be optimized):

-

Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[16]

-

Mobile Phase : A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid).[16]

-

Flow Rate : 1.0 mL/min.[16]

-

Detection : UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 210 nm or 254 nm).[16]

-

Column Temperature : 25-30°C.

The method is considered stability-indicating if it can resolve the peak of the parent compound from all degradation product peaks.

Workflow Diagram

Caption: Experimental workflow for stability assessment of this compound.

Conclusion and Best Practices Summary

The stability of this compound is a critical factor for its successful application in research and drug development. While the isoxazole ring provides a degree of aromatic stability, both the ring and the methyl ester functionality are susceptible to degradation under specific conditions, particularly in the presence of bases, elevated temperatures, and UV light.

Key Takeaways for Ensuring Compound Integrity:

-

Prioritize Cold and Dry Storage : Store at 2-8°C (or -20°C for long-term) in a tightly sealed container under an inert atmosphere.

-

Protect from Light : Always use light-blocking containers.

-

Avoid Basic Conditions : Be mindful of pH in all solutions and reaction mixtures.

-

Implement Safe Handling : Use appropriate personal protective equipment and work in a well-ventilated area.

-

Conduct Stability Studies : For critical applications, perform forced degradation studies and develop a stability-indicating analytical method to understand the compound's behavior under your specific experimental conditions.

By adhering to these principles, researchers can ensure the integrity of this compound, leading to more reliable and reproducible scientific outcomes.

References

- BenchChem. (n.d.). The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability.

- PubChem. (n.d.). This compound.

- Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.

- ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide.

- ResearchGate. (n.d.). Structure and stability of isoxazoline compounds.

- Google Patents. (n.d.). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide.

- Wikipedia. (n.d.). Isoxazole.

- Chemguide. (n.d.). Hydrolysing Esters.

- Bąchor, U., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5643.

- ResearchGate. (n.d.). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives.

- Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification.

- ResearchGate. (n.d.). 5-Methylisoxazole-4-carboxylic acid.

- ResearchGate. (n.d.). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor.

- ResearchGate. (n.d.). Decarboxylation reaction of 3,5-dimethylisolxazole-4-carboxylic acid.

Sources

- 1. fishersci.at [fishersci.at]

- 2. bldpharm.com [bldpharm.com]

- 3. Synthesis and antifungal activity of 5-methylisoxazole-4-carboxylic oxime esters [nyxxb.cn]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. fishersci.com [fishersci.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 10. 5-Methylisoxazole-3-carboxylic-d4 Acid Methyl Ester [lgcstandards.com]

- 11. echemi.com [echemi.com]

- 12. researchgate.net [researchgate.net]

- 13. 17153-20-7|3-Methylisoxazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 14. Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 15. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 16. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isoxazole-4-carboxylic acid methyl ester: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of Isoxazole-4-carboxylic acid methyl ester (CAS No. 15166-81-1), a key heterocyclic building block in modern medicinal chemistry and drug discovery. The isoxazole scaffold is a privileged pharmacophore, present in numerous clinically approved drugs, and its derivatives are continually explored for novel therapeutic activities. This document details the fundamental molecular and physicochemical properties of the title compound, provides validated synthetic protocols, discusses its spectroscopic signature, and explores its applications as a versatile intermediate. The content herein is curated for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to facilitate its use in the laboratory.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for other functional groups have made it an attractive moiety for the design of therapeutic agents.[1][2] The isoxazole core is present in a wide array of FDA-approved drugs, demonstrating its versatility and acceptance in clinical applications. Notable examples include the anti-inflammatory drug Valdecoxib (a COX-2 inhibitor), the antirheumatic agent Leflunomide, and various antibiotics like Cloxacillin and Sulfamethoxazole.[2]

The derivatization of the isoxazole ring at its various positions allows for the fine-tuning of steric, electronic, and pharmacokinetic properties. This compound, the subject of this guide, serves as a particularly valuable intermediate. The ester functionality at the 4-position provides a reactive handle for further chemical modification, such as amidation to form diverse compound libraries, while the core ring system imparts the desirable characteristics of the isoxazole pharmacophore. This guide aims to be a definitive resource on its synthesis, characterization, and strategic application.

Core Molecular Properties

A precise understanding of the fundamental properties of a chemical building block is paramount for its effective use in synthesis and drug design. The core identifiers and physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | methyl 1,2-oxazole-4-carboxylate | [PubChem CID: 10219436] |

| Synonyms | Methyl isoxazole-4-carboxylate | [PubChem CID: 10219436] |

| CAS Number | 15166-81-1 | [PubChem CID: 10219436] |

| Molecular Formula | C₅H₅NO₃ | [PubChem CID: 10219436] |

| Molecular Weight | 127.10 g/mol | [PubChem CID: 10219436] |

| Monoisotopic Mass | 127.026943022 Da | [PubChem CID: 10219436] |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | Not experimentally reported; related acids melt >140°C | [Sigma-Aldrich] |

| Boiling Point | Predicted: ~180-220 °C at 760 mmHg | N/A |

| Solubility | Soluble in methanol, dichloromethane, ethyl acetate | General Chemical Principles |

| XLogP3 (Predicted) | 0.2 | [PubChem CID: 10219436] |

Synthesis and Characterization

The synthesis of isoxazole-4-carboxylic acid esters can be achieved through several reliable methodologies. The most common approaches involve the cyclization of a suitable acyclic precursor. Below are two field-proven protocols that can be adapted for the synthesis of the title compound.

Synthesis via Cyclization of a β-Enamino Ketoester

This is a robust and widely cited method for constructing the isoxazole-4-carboxylate core. The reaction proceeds via the condensation of a β-enamino ketoester with hydroxylamine, leading to a regiospecific cyclization.[1] The causality behind this pathway involves the nucleophilic attack of hydroxylamine on the enamine system, followed by intramolecular cyclization and dehydration to form the stable aromatic isoxazole ring.

Caption: Workflow for isoxazole synthesis via β-enamino ketoester.

Experimental Protocol (Adapted from the synthesis of a substituted analog[1]):

-

Formation of the β-Enamino Ketoester: To a solution of methyl acetoacetate (1.0 eq) in toluene, add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.1 eq).

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting β-ketoester is consumed.

-

Remove the solvent under reduced pressure to yield the crude methyl 2-(dimethylaminomethylene)-3-oxobutanoate, which can often be used in the next step without further purification.

-

Cyclization to Isoxazole: Dissolve the crude β-enamino ketoester in methanol.

-

Add hydroxylamine hydrochloride (1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. The causality for using the hydrochloride salt is its stability; a base is often added to liberate the free hydroxylamine in situ.

-

Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

-

Work-up and Purification: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Synthesis via Fischer Esterification of Isoxazole-4-carboxylic Acid

An alternative and straightforward approach is the direct esterification of the corresponding carboxylic acid. This classic acid-catalyzed reaction is an equilibrium process. To drive the reaction to completion, an excess of the alcohol (methanol) is used, and a strong acid catalyst is required to protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.

Caption: Workflow for Fischer esterification synthesis route.

Experimental Protocol (General Procedure[3][4]):

-

Reaction Setup: Suspend Isoxazole-4-carboxylic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 equivalents) in a round-bottom flask equipped with a reflux condenser.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) dropwise with stirring.

-

Reflux: Heat the mixture to reflux and maintain for 4-8 hours. The reaction progress can be monitored by TLC, observing the disappearance of the more polar carboxylic acid spot.

-

Neutralization and Work-up: After cooling to room temperature, carefully neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The resulting crude ester can be purified by silica gel chromatography or distillation if required.

Spectroscopic Characterization

Authenticating the structure of the synthesized compound is a critical, self-validating step. While direct experimental spectra for the title compound are not widely published, the expected spectroscopic data can be reliably predicted based on closely related, well-characterized analogs.[1]

Predicted Spectroscopic Data:

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.5-8.7 (s, 1H, H3-isoxazole), ~8.3-8.5 (s, 1H, H5-isoxazole), ~3.9 (s, 3H, -OCH₃). Note: The two isoxazole protons will appear as distinct singlets at high chemical shifts. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~162-164 (C=O, ester), ~150-158 (C3 & C5 of isoxazole), ~108-112 (C4 of isoxazole), ~52-54 (-OCH₃). The quaternary C4 will have a characteristically low chemical shift for an aromatic carbon. |

| FT-IR (KBr, cm⁻¹) | ν (cm⁻¹): ~3100-3150 (C-H aromatic), ~2950 (C-H aliphatic), ~1720-1740 (C=O ester stretch), ~1600 (C=N stretch), ~1450, 1380 (C-H bend), ~1250 (C-O stretch). |

| Mass Spec. (ESI+) | m/z: 128.03 [M+H]⁺, 150.02 [M+Na]⁺. |

Reactivity and Synthetic Applications

This compound is a versatile intermediate primarily due to the reactivity of its ester functional group and the inherent properties of the isoxazole ring.

Caption: Key chemical transformations of this compound.

-

Ester Transformations: The most common application involves the transformation of the methyl ester.

-

Amidation: Reaction with primary or secondary amines, often under thermal conditions or with coupling agents, yields a diverse range of isoxazole-4-carboxamides. This is a primary strategy for library synthesis in drug discovery to explore structure-activity relationships (SAR).

-

Hydrolysis: Saponification with a base like lithium hydroxide or sodium hydroxide readily converts the ester back to the corresponding carboxylic acid, which can be useful for subsequent reactions where the acid is a better starting material.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (isoxazol-4-yl)methanol, providing another functional group for further elaboration.

-

-

Ring Reactivity: The isoxazole ring is generally stable but can undergo specific transformations.

-

Reductive Cleavage: The N-O bond is the weakest bond in the ring and is susceptible to reductive cleavage. Catalytic hydrogenation (e.g., using H₂ over Raney Nickel or Palladium on carbon) can open the ring to yield a β-enaminone derivative. This reaction pathway provides a strategic entry into different classes of acyclic and carbocyclic compounds.

-

Conclusion